Cas no 1370351-45-3 (4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine)
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine Chemical and Physical Properties
Names and Identifiers
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- 4,4'-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
- IRHUZDVGPLPQPI-UHFFFAOYSA-N
- 4,4'-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl]di[morpholine]
- 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
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- MDL: MFCD24682802
- Inchi: 1S/C18H29BN4O4/c1-17(2)18(3,4)27-19(26-17)14-13-15(22-5-9-24-10-6-22)21-16(20-14)23-7-11-25-12-8-23/h13H,5-12H2,1-4H3
- InChI Key: IRHUZDVGPLPQPI-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(N=C(N=2)N2CCOCC2)N2CCOCC2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 496
- Topological Polar Surface Area: 69.2
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine Security Information
- Storage Condition:(BD558715)
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006581-1g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 95% | 1g |
756.80 USD | 2021-06-01 | |
| Chemenu | CM208452-1g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 97% | 1g |
$687 | 2021-08-04 | |
| Matrix Scientific | 144195-1g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine, 95% |
1370351-45-3 | 95% | 1g |
$1518.00 | 2023-09-06 | |
| Matrix Scientific | 144195-5g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine, 95% |
1370351-45-3 | 95% | 5g |
$2812.00 | 2023-09-06 | |
| TRC | T120790-250mg |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 250mg |
$ 875.00 | 2022-06-03 | ||
| TRC | T120790-500mg |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 500mg |
$ 1455.00 | 2022-06-03 | ||
| Chemenu | CM208452-1g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 97% | 1g |
$681 | 2023-01-10 | |
| Ambeed | A478405-1g |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 97% | 1g |
$894.0 | 2025-02-27 | |
| Ambeed | A478405-250mg |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine |
1370351-45-3 | 97% | 250mg |
$358.0 | 2025-02-27 |
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine Suppliers
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
Comprehensive Overview of 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine (CAS No. 1370351-45-3)
The compound 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine (CAS No. 1370351-45-3) is a highly specialized boron-containing heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a pyrimidine core functionalized with dimorpholine and a dioxaborolane group, makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic organic chemistry.
In recent years, the demand for boronic acid derivatives like this compound has surged due to their pivotal role in drug discovery and bioconjugation. Researchers are particularly interested in its potential as a proteolysis-targeting chimera (PROTAC) building block, a hot topic in targeted protein degradation therapies. The dioxaborolane moiety enhances stability and solubility, addressing common challenges in small-molecule drug development.
From a materials science perspective, this compound's electron-deficient pyrimidine ring and boron-ester functionality make it a candidate for organic electronic devices, such as OLEDs and organic photovoltaics. Its ability to participate in polymerization reactions while maintaining thermal stability aligns with the growing trend toward sustainable materials in the electronics industry.
The synthesis of 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine typically involves palladium-catalyzed borylation of halogenated pyrimidine precursors, followed by morpholine substitution. This process highlights the importance of transition-metal catalysis in modern fine chemical production. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's high purity (>98%), a critical factor for pharmaceutical applications.
In biomedical research, this compound's structure-activity relationship (SAR) is being explored for kinase inhibition, particularly in cancer signaling pathways. Its boron center allows for potential boron neutron capture therapy (BNCT) applications, though this remains an area of active investigation. The morpholine groups contribute to improved blood-brain barrier penetration, making it relevant to central nervous system drug development.
From a green chemistry standpoint, recent advances have focused on optimizing the synthesis of 1370351-45-3 using microwave-assisted reactions and continuous flow chemistry, reducing solvent waste and energy consumption. These innovations address the pharmaceutical industry's push toward environmentally friendly synthesis methods without compromising yield or purity.
The commercial availability of 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine through specialized chemical suppliers has enabled rapid adoption in both academic research and industrial R&D. Proper storage under inert atmosphere at low temperatures (-20°C) is recommended to maintain its chemical stability over extended periods.
Future research directions for this compound include exploration of its supramolecular chemistry properties and potential in metal-organic frameworks (MOFs). Its dual functionality as both hydrogen bond acceptor (via morpholine) and coordination site (through boron) makes it particularly intriguing for molecular recognition applications. These developments align with the broader scientific community's interest in smart materials and responsive chemical systems.
For researchers working with CAS 1370351-45-3, thorough structure-property relationship studies are essential to unlock its full potential. The compound's crystallographic data and computational modeling results are increasingly available in scientific literature, providing valuable insights for rational drug design and materials engineering applications.
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